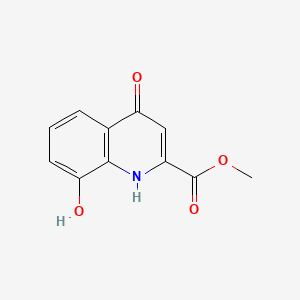

4,8-Dihydroxyquinoléine-2-carboxylate de méthyle

Vue d'ensemble

Description

Methyl 4,8-dihydroxyquinoline-2-carboxylate is a useful research compound. Its molecular formula is C11H9NO4 and its molecular weight is 219.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 4,8-dihydroxyquinoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4,8-dihydroxyquinoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie médicinale

Le 4,8-dihydroxyquinoléine-2-carboxylate de méthyle a été identifié comme un précurseur dans la biosynthèse de divers composés bioactifs. Par exemple, il est lié à l'acide 8-hydroxyquinoléine-2-carboxylique, qui agit comme un chélateur du fer et a été trouvé dans l'intestin de certains insectes . Ce composé est également un précurseur d'antibiotiques comme la cinropeptine et de composés antitumoraux tels que la thiocoraline .

Synthèse organique

Dans le domaine de la chimie organique synthétique, ce composé est précieux pour son rôle dans la synthèse de dérivés de la quinoléine. Ces dérivés sont essentiels pour créer des procédés chimiques plus écologiques et plus durables, notamment la synthèse assistée par micro-ondes, les réactions sans solvant et la synthèse photocatalytique .

Chimie industrielle

Les dérivés de la quinoléine, y compris le this compound, sont importants en chimie industrielle pour leurs applications dans la création de voies de synthèse plus respectueuses de l'environnement. Ils servent d'intermédiaires dans des procédés industriels importants comme les réactions de nitration, de bromation et d'oxydation .

Science des matériaux

En science des matériaux, le this compound peut être utilisé dans le développement de nouveaux matériaux, en particulier ceux nécessitant des molécules organiques spécifiques avec des propriétés électroniques ou structurelles particulières. Son rôle dans ce domaine nécessite toutefois des explorations supplémentaires pour déterminer des applications spécifiques .

Chimie analytique

Ce composé est utilisé en chimie analytique comme matière de référence ou standard. Il aide à l'étalonnage des instruments et garantit la précision des méthodes analytiques, en particulier dans les tests pharmaceutiques .

Chromatographie

Le this compound peut être utilisé dans les techniques chromatographiques comme composé de référence pour aider à identifier et quantifier des composés similaires dans des mélanges complexes. Ses propriétés uniques permettent une séparation et une analyse précises .

Recherche en sciences de la vie

En recherche en sciences de la vie, des composés comme le this compound sont étudiés pour leurs activités biologiques. Ils font souvent partie des voies métaboliques dans les organismes et peuvent être utilisés pour étudier les processus biologiques ou comme outils en biochimie et en biologie moléculaire .

Synthèse chimique

Ce composé est également important dans le domaine plus large de la synthèse chimique. Il peut être utilisé comme bloc de construction pour la construction de molécules complexes, jouant un rôle vital dans la synthèse de nouvelles entités chimiques avec des applications potentielles dans divers domaines .

Mécanisme D'action

Target of Action

Methyl 4,8-dihydroxyquinoline-2-carboxylate is believed to act on the Group II metabotropic glutamate receptors . These receptors are involved in various physiological functions, including sensory transmission in the thalamus .

Mode of Action

The compound is a putative endogenous agonist for the Group II metabotropic glutamate receptors . It interacts with these receptors, potentially reducing inhibition evoked in the ventrobasal (VB) complex from the thalamic reticular nucleus upon physiological sensory stimulation .

Biochemical Pathways

The biosynthesis of Methyl 4,8-dihydroxyquinoline-2-carboxylate proceeds via kynurenine and 3-hydroxykynurenine . This production pathway is effectively blocked by the KMO-inhibitor mNBA . The compound is a product of tryptophan metabolism .

Result of Action

The interaction of Methyl 4,8-dihydroxyquinoline-2-carboxylate with its targets leads to changes in sensory transmission in the thalamus . It’s also postulated that the compound may be the first potential endogenous allosteric agonist for the mGlu receptors .

Action Environment

The production of Methyl 4,8-dihydroxyquinoline-2-carboxylate is influenced by the tryptophan content of the diet . In the case of Vitamin B6 deficiency, the activity of enzymes involved in the conversion of tryptophan to the compound decreases, leading to an increase in the compound’s concentration .

Analyse Biochimique

Biochemical Properties

Methyl 4,8-dihydroxyquinoline-2-carboxylate plays a significant role in biochemical reactions, particularly in the context of iron chelation. It interacts with enzymes, proteins, and other biomolecules involved in iron metabolism. For instance, it has been shown to interact with iron chelators like 8-hydroxyquinoline-2-carboxylic acid, which is derived from tryptophan metabolism . These interactions are crucial for maintaining iron homeostasis in biological systems.

Cellular Effects

Methyl 4,8-dihydroxyquinoline-2-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the gut microbiome of certain insect larvae by acting as an iron chelator . This compound’s ability to modulate iron levels can impact cellular functions such as oxidative stress response and energy metabolism.

Molecular Mechanism

The molecular mechanism of action of Methyl 4,8-dihydroxyquinoline-2-carboxylate involves its binding interactions with biomolecules. It binds to iron ions, forming stable complexes that can inhibit or activate specific enzymes involved in iron metabolism . Additionally, this compound can influence gene expression by modulating the availability of iron, which is a critical cofactor for various transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4,8-dihydroxyquinoline-2-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at temperatures between 2 to 8°C to maintain its stability . Long-term studies have shown that its iron-chelating properties can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of Methyl 4,8-dihydroxyquinoline-2-carboxylate vary with different dosages in animal models. At lower doses, it can effectively chelate iron without causing toxicity. At higher doses, it may exhibit toxic effects due to excessive iron chelation, leading to disruptions in iron homeostasis and potential oxidative damage . Threshold effects and adverse reactions should be carefully monitored in these studies.

Metabolic Pathways

Methyl 4,8-dihydroxyquinoline-2-carboxylate is involved in metabolic pathways related to tryptophan metabolism. It is derived from tryptophan via kynurenine and 3-hydroxykynurenine intermediates . This compound’s role in these pathways highlights its importance in regulating iron levels and maintaining metabolic balance.

Transport and Distribution

Within cells and tissues, Methyl 4,8-dihydroxyquinoline-2-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in areas where iron chelation is needed . The compound’s distribution is crucial for its effectiveness in modulating iron levels.

Subcellular Localization

Methyl 4,8-dihydroxyquinoline-2-carboxylate is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications may direct it to organelles involved in iron metabolism, such as mitochondria and lysosomes . This localization is essential for its function in regulating iron homeostasis and cellular processes.

Propriétés

IUPAC Name |

methyl 8-hydroxy-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-16-11(15)7-5-9(14)6-3-2-4-8(13)10(6)12-7/h2-5,13H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWQGCSEQFBFKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

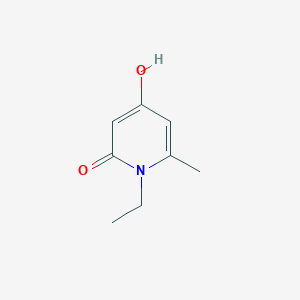

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[1-(3,4-dichlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1455985.png)

![N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline](/img/structure/B1455986.png)